Iomeprol is a nonionic, triiodinated radiographic contrast agent known for its high solubility and low osmolality, making it an ideal candidate for use in various radiographic imaging procedures. The compound is environmentally friendly to synthesize and has been developed into pharmaceutical formulations that are stable and can be produced at high concentrations2. Contrast agents like iomeprol are crucial in medical imaging as they enhance the visibility of structures or fluids within the body, thereby aiding in the diagnosis of various conditions.
The primary function of iomeprol is to enhance the contrast in images produced by radiographic examinations. It achieves this by attenuating X-rays as they pass through the body, creating a distinction between the areas with and without the contrast agent. The high iodine content in iomeprol is responsible for its ability to absorb X-rays, which is proportional to the third power of the atomic number of the element present in the tissue. This property allows for the clear delineation of structures and fluids in radiographic images, facilitating accurate diagnoses2.
Iomeprol's high solubility and low osmolality allow for the formulation of contrast media with the lowest viscosities compared to other agents in the same category. This makes iomeprol particularly useful in medical imaging, where it can be used at high concentrations without causing significant discomfort or adverse reactions in patients. Its stability and favorable characteristics have led to its widespread use in various radiographic procedures, including angiography, venography, urography, and computed tomography (CT) scans2.
The synthesis of iomeprol is designed to be environmentally friendly. This aspect is increasingly important as the medical industry seeks to reduce its environmental footprint. The development of pharmaceuticals that are both effective and sustainable is a significant step forward in this regard. Iomeprol's synthesis process, which minimizes harmful byproducts and waste, exemplifies the kind of innovation needed to balance medical efficacy with environmental responsibility2.
While not directly related to iomeprol, the study of metabolites such as N-Desmethylclozapine provides insight into the broader field of clinical toxicology and the importance of identifying metabolite biomarkers. In the case of N-Desmethylclozapine, a major metabolite of clozapine, its effects on salivary secretion were studied, revealing its dual and opposite effects on salivary glands in rats3. This type of research is crucial for understanding the metabolic pathways and potential side effects of pharmaceuticals, including contrast agents like iomeprol.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6